benzaldehyde dibenzyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

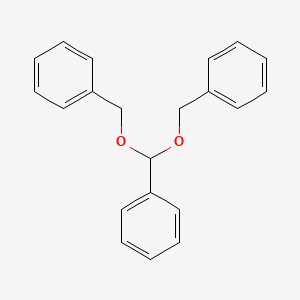

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(phenylmethoxy)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWUFFDJWAAUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483515 | |

| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-65-6 | |

| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Benzaldehyde Dibenzyl Acetal

This technical guide provides an in-depth overview of the physical and chemical properties of benzaldehyde (B42025) dibenzyl acetal (B89532), tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and visualizes the synthetic workflow.

Chemical Identity and Structural Properties

Benzaldehyde dibenzyl acetal (BDBA) is an organic compound classified as an acetal.[1] Its chemical structure consists of a central carbon atom bonded to a phenyl group and two benzyloxy groups.[1] The IUPAC name for this compound is (((phenylmethylene)bis(oxy))bis(methylene))dibenzene.[1][2][3] BDBA is a known impurity in benzyl (B1604629) alcohol, forming from the reaction of benzyl alcohol with benzaldehyde, which is an oxidation product of benzyl alcohol.[3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for its characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₂ | [1][][6] |

| Molecular Weight | 304.39 g/mol | [1][] |

| CAS Registry No. | 5784-65-6 | [1][7][8] |

| Physical State | Colorless oil to thick oil at standard conditions. | [1][7][8] |

| Melting Point | 30-31 °C (in ethanol) | [7][8] |

| Boiling Point | 168 °C at 0.1 Torr | [7][8] |

| Density | 1.112 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Solubility | Soluble in chloroform; slightly soluble in ethyl acetate, DMSO (with sonication), water (with heating), and methanol. | [1][7][8] |

Experimental Protocols: Synthesis of this compound

The most common laboratory synthesis of this compound is through the acid-catalyzed condensation of benzyl alcohol and benzaldehyde.[1]

Acid-Catalyzed Synthesis

Objective: To synthesize this compound via acid-catalyzed condensation.

Materials:

-

Benzyl alcohol (188 mmol, 20 g)

-

Benzaldehyde (46 mmol, 5 g)

-

Sulfuric acid (9 mmol, 0.5 ml)

-

Molecular sieves (5 g, 3 Å)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃, 5 g)

-

Appropriate solvents for extraction and purification

Procedure:

-

In a reaction vessel, combine benzyl alcohol and benzaldehyde.

-

Add sulfuric acid to the mixture to act as a catalyst.

-

Introduce molecular sieves to the reaction mixture.

-

Stir the resulting mixture for 24 hours at ambient temperature.

-

After the reaction period, chill the mixture in an ice bath.

-

Neutralize the reaction by adding ice-cold water and sodium bicarbonate.

-

Isolate the final product using standard extraction and purification techniques.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the acid-catalyzed synthesis of this compound.

Caption: Acid-catalyzed synthesis of this compound.

References

- 1. This compound (5784-65-6) for sale [vulcanchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. veeprho.com [veeprho.com]

- 4. Concerning the stability of benzyl alcohol: formation of this compound under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Analytica Chemie [analyticachemie.in]

- 7. This compound CAS#: 5784-65-6 [chemicalbook.com]

- 8. This compound | 5784-65-6 [chemicalbook.com]

Benzaldehyde Dibenzyl Acetal: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzaldehyde (B42025) Dibenzyl Acetal (B89532), a significant chemical compound with applications in biomedical research and as an impurity in pharmaceutical-grade benzyl (B1604629) alcohol. This document details its chemical identity, physical properties, a standardized synthesis protocol, and a visual representation of its formation pathway.

Chemical Structure and Nomenclature

Benzaldehyde dibenzyl acetal is an organic compound classified as an acetal. It is formed from the reaction of one molecule of benzaldehyde with two molecules of benzyl alcohol.[1][2] The presence of this compound is notable as it can be an impurity in benzyl alcohol, arising from the oxidation of benzyl alcohol to benzaldehyde, which then reacts with the remaining benzyl alcohol.[1][2][3]

-

IUPAC Name: (((phenylmethylene)bis(oxy))bis(methylene))dibenzene[3][4]

-

Other Names: bis(phenylmethoxy)methylbenzene[], [Di(benzyloxy)methyl]benzene[][6]

Chemical Structure:

(Where Ph represents a phenyl group, C₆H₅)

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Appearance | Colorless oil to thick oil or liquid. | [4][][6] |

| Melting Point | 30-31 °C (Solvent: ethanol) | [8][9] |

| Boiling Point | 168 °C at 0.1 Torr | [8][9] |

| Density (Predicted) | 1.112 ± 0.06 g/cm³ | [8][9] |

| Solubility | Soluble in Chloroform, slightly soluble in Ethyl Acetate. | [8][9] |

| Purity | > 95% | [] |

Synthesis of this compound: Experimental Protocol

The following section details a common laboratory procedure for the synthesis of this compound via the acid-catalyzed condensation of benzaldehyde and benzyl alcohol.[4]

Materials:

-

Benzyl alcohol (188 mmol, 20 g)

-

Benzaldehyde (46 mmol, 5 g)

-

Sulfuric acid (9 mmol, 0.5 ml)

-

Molecular sieves (5 g, 3 Å)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃, 5 g)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a suitable reaction flask, combine benzyl alcohol and benzaldehyde.

-

Add molecular sieves to the mixture. The sieves act as a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Slowly add sulfuric acid to the mixture while stirring. Sulfuric acid serves as the catalyst for the acetal formation.

-

Stir the resulting mixture at ambient temperature for 24 hours.

-

After 24 hours, cool the reaction mixture in an ice bath.

-

Quench the reaction by adding ice-cold water and neutralize the acid catalyst by carefully adding sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product using an appropriate organic solvent.

-

Wash the organic layer with brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by techniques such as column chromatography or distillation under reduced pressure.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Acid-catalyzed synthesis of this compound.

References

- 1. Concerning the stability of benzyl alcohol: formation of this compound under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. This compound (5784-65-6) for sale [vulcanchem.com]

- 6. This compound - Analytica Chemie [analyticachemie.in]

- 7. This compound - CAS - 5784-65-6 | Axios Research [axios-research.com]

- 8. This compound | 5784-65-6 [chemicalbook.com]

- 9. This compound CAS#: 5784-65-6 [m.chemicalbook.com]

Spectroscopic and Synthetic Profile of Benzaldehyde Dibenzyl Acetal: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data, synthesis, and analysis of benzaldehyde (B42025) dibenzyl acetal (B89532) (CAS 5784-65-6). This acetal is a known impurity and degradation product of benzyl (B1604629) alcohol, a common excipient in pharmaceutical formulations. [1][2]

Spectroscopic Data

The structural elucidation of benzaldehyde dibenzyl acetal is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2–7.8 | m | 15H | Aromatic protons |

| 5.7 | s | 1H | Acetal proton (CH) |

| 4.6 | s | 4H | Benzyl ether protons (CH₂) |

| Solvent: CD₃CN, Instrument: 300 MHz NMR Spectrometer |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~100 | Acetal carbon (CH) |

| (Predicted, based on characteristic chemical shifts for acetals)[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound [4]

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | Aromatic C-H Stretch |

| 2900-3000 | Acetal C-H Stretch |

| 1000-1200 | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Fragmentation |

| 304.39 | [M]⁺ (Molecular Ion) |

| (Note: Detailed experimental mass spectrometry data for this compound is not readily available in the searched literature. The molecular ion peak corresponds to its molecular weight.)[3] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the acid-catalyzed condensation of benzaldehyde with benzyl alcohol.[3]

Materials:

-

Benzaldehyde

-

Benzyl alcohol

-

Sulfuric acid (concentrated)

-

Molecular sieves (3 Å)

-

Sodium bicarbonate (NaHCO₃)

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel, combine benzyl alcohol (188 mmol, 20 g) and benzaldehyde (46 mmol, 5 g).

-

Add a catalytic amount of concentrated sulfuric acid (9 mmol, 0.5 ml).

-

Introduce molecular sieves (5 g, 3 Å) to the mixture to remove the water formed during the reaction.

-

Stir the reaction mixture at ambient temperature for 24 hours.

-

After 24 hours, cool the reaction mixture in an ice bath.

-

Neutralize the mixture by adding ice-cold water and sodium bicarbonate (5 g).

-

The product can then be isolated through standard extraction and purification techniques.

Visualizing the Workflow

The logical flow of synthesizing and characterizing this compound can be visualized as follows:

References

Solubility of benzaldehyde dibenzyl acetal in common organic solvents.

Technical Guide: Solubility Profile of Benzaldehyde (B42025) Dibenzyl Acetal (B89532)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzaldehyde dibenzyl acetal in common organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this document summarizes the available qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound (CAS No. 5784-65-6), with the molecular formula C₂₁H₂₀O₂, is an organic compound that serves as a key intermediate in various chemical syntheses.[1] It is formed from the reaction of benzaldehyde with benzyl (B1604629) alcohol.[1][2][3] Understanding its solubility profile is critical for researchers in process chemistry and drug development for applications such as reaction medium selection, purification, and formulation.

Physical and Chemical Properties:

Solubility Data

Quantitative solubility data for this compound is not widely available in scientific literature. The following table summarizes the existing qualitative solubility information in various common organic solvents.

| Solvent Class | Solvent Name | Qualitative Solubility | Reference |

| Halogenated | Chloroform | Soluble | [5] |

| Esters | Ethyl Acetate | Slightly Soluble | [5] |

| Alcohols | Methanol | Slightly Soluble | [1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with sonication) | [1] |

| Aqueous | Water | Slightly Soluble (with heating) | [1] |

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following detailed methodology outlines a standard procedure for determining the solubility of this compound in a given solvent. This protocol is based on the common "shake-flask" or isothermal equilibrium method.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Prepare a series of dilutions of the saturated solution with the same solvent using volumetric flasks.

-

Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve using standards of known concentrations to quantify the amount of solute in the samples.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the saturated solution from the analysis of the diluted samples.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. This compound (5784-65-6) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Concerning the stability of benzyl alcohol: formation of this compound under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 5784-65-6 [chemicalbook.com]

- 5. This compound CAS#: 5784-65-6 [m.chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide on the Thermal Stability and Decomposition of Benzaldehyde Dibenzyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) dibenzyl acetal (B89532) (BDBA) is an organic compound that can be present as an impurity in benzyl (B1604629) alcohol, a common excipient in pharmaceutical formulations. Its formation occurs through the reaction of benzaldehyde, an oxidation product of benzyl alcohol, with benzyl alcohol itself. The thermal stability of BDBA is a critical parameter, particularly in the context of drug development and formulation, where manufacturing processes may involve elevated temperatures. Understanding its decomposition behavior is essential for ensuring product quality, safety, and stability.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of benzaldehyde dibenzyl acetal. It outlines the theoretical decomposition pathways, presents hypothetical quantitative data based on the analysis of analogous compounds, and details the experimental protocols for robust thermal analysis.

Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is intrinsically linked to the bond dissociation energies of its constituent chemical bonds. In the case of this compound, the key linkages susceptible to thermal cleavage are the acetal C-O bonds and the benzyl ether C-O bonds.

Predicted Thermal Decomposition Data

While specific experimental data for the thermal decomposition of pure this compound is not extensively available in the public domain, a predictive profile can be constructed based on the known behavior of similar aromatic acetals and benzyl ethers. The following table summarizes the expected quantitative data from thermo-analytical techniques.

| Parameter | Predicted Value Range | Description | Analytical Technique |

| Melting Point (Tm) | 45 - 55 °C | Temperature of transition from solid to liquid phase. | DSC |

| Onset of Decomposition (Tonset) | 250 - 300 °C | The temperature at which significant mass loss begins. | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 350 °C | The temperature at which the rate of mass loss is highest. | TGA (from DTG curve) |

| Primary Decomposition Products | Benzaldehyde, Toluene, Benzyl alcohol, Dibenzyl ether | Major volatile compounds expected upon thermal fragmentation. | Py-GC-MS |

| Secondary Decomposition Products | Benzene, Carbon Monoxide, various aromatic fragments | Products formed from further breakdown of primary products at higher temperatures. | Py-GC-MS |

| Residue at 600 °C | < 2% | The percentage of non-volatile material remaining after heating. | TGA |

Proposed Decomposition Mechanisms

The thermal decomposition of this compound in an inert atmosphere is proposed to proceed primarily through homolytic cleavage of the C-O bonds, initiating a cascade of radical reactions.

Primary Decomposition Pathway

The initiation step is likely the homolytic cleavage of one of the benzylic C-O bonds, as these are typically weaker than the bond between the acetal carbon and the phenyl ring. This results in the formation of a benzyl radical and a stabilized oxygen-centered radical.

Caption: Proposed primary thermal decomposition pathway of this compound.

The resulting radicals can then undergo a series of reactions, including hydrogen abstraction and recombination, to yield the primary decomposition products. The most probable initial products are benzaldehyde and toluene. An alternative cleavage pathway could lead to the formation of dibenzyl ether and a benzaldehyde radical, which would quickly decarbonylate to a phenyl radical and carbon monoxide.

Experimental Protocols

A multi-technique approach is recommended for a thorough investigation of the thermal stability and decomposition of this compound.

Experimental Workflow

The logical flow for the thermal analysis is depicted in the following diagram.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the thermal stability and decomposition profile of the material.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment and prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to observe other thermal events such as phase transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole may be made in the lid to allow for the release of any volatile decomposition products at higher temperatures.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the onset temperature of the melting endotherm.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the separation and identification of the volatile products formed during thermal decomposition.

-

Instrument: A pyrolyzer directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A temperature corresponding to the Tmax identified by TGA (e.g., 350 °C) should be used to analyze the primary decomposition products. Higher temperatures (e.g., 600 °C) can be used to investigate secondary decomposition.

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

MS Detector: Scan range of m/z 35-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Conclusion

While experimental data on the thermal decomposition of this compound is limited, a scientifically sound understanding of its stability and degradation pathways can be established through the analysis of its chemical structure and the behavior of analogous compounds. The primary decomposition mechanism is likely to be initiated by the homolytic cleavage of the benzylic C-O bonds, leading to the formation of benzaldehyde, toluene, and other aromatic fragments. A comprehensive thermal analysis utilizing TGA, DSC, and Py-GC-MS, following the detailed protocols provided in this guide, will enable researchers and drug development professionals to accurately characterize the thermal properties of this compound, ensuring the development of safe, stable, and high-quality pharmaceutical products.

The Synthesis of Benzaldehyde Dibenzyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzaldehyde (B42025) dibenzyl acetal (B89532), a significant chemical entity with applications in organic synthesis and as a potential impurity in pharmaceutical preparations. While the precise historical record of its initial discovery and synthesis is not definitively documented, the fundamental principles of acetal formation were established in the 19th century through the foundational work of chemists such as Liebig, Wöhler, and Claisen. This document details a contemporary and well-established experimental protocol for the synthesis of benzaldehyde dibenzyl acetal, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Historical Context: The Dawn of Acetal Chemistry

The synthesis of acetals is rooted in the pioneering era of organic chemistry in the 19th century. The groundbreaking work of Justus von Liebig and Friedrich Wöhler on "radicals," particularly their investigation into oil of bitter almonds (benzaldehyde) in 1832, laid the groundwork for understanding the reactivity of aldehydes.[1] Later in the century, the work of Rainer Ludwig Claisen on condensation reactions, beginning in the 1880s, further expanded the synthetic toolbox available to chemists, including reactions involving aldehydes and alcohols.[2]

Synthesis of this compound

The contemporary and most common method for synthesizing this compound involves the acid-catalyzed reaction of benzaldehyde with two equivalents of benzyl (B1604629) alcohol.

General Reaction

The overall reaction is as follows:

Where R is a phenyl group and R' is a benzyl group.

Experimental Protocol

The following protocol is a well-documented method for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Benzyl alcohol

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic resin)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Apparatus for heating and reflux with a Dean-Stark trap or molecular sieves to remove water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add benzaldehyde (1.0 equivalent) and benzyl alcohol (2.2 equivalents) dissolved in a suitable anhydrous solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.02 equivalents of p-toluenesulfonic acid).

-

Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (benzaldehyde) is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₂₁H₂₀O₂ |

| Molecular Weight | 304.39 g/mol |

| Typical Yield | >90% (with efficient water removal) |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents |

Visualizations

Reaction Pathway

The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.

Caption: Acid-catalyzed formation of this compound.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Understanding the acetal formation mechanism with benzaldehyde.

An In-Depth Technical Guide to the Acetal (B89532) Formation Mechanism with Benzaldehyde (B42025)

Introduction

Acetal formation is a fundamental and widely utilized reaction in organic chemistry, serving as a crucial method for the protection of carbonyl groups in aldehydes and ketones.[1] The reaction involves the conversion of a carbonyl group into a diether functional group, which is stable under neutral or basic conditions but can be readily reversed in the presence of aqueous acid.[2][3] Benzaldehyde, as a simple aromatic aldehyde, is a common substrate for this transformation, leading to the formation of various acetals with applications in fragrances, pharmaceuticals, and as intermediates in organic synthesis.[4][5] This guide provides a detailed examination of the acetal formation mechanism with benzaldehyde, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and professionals in drug development.

The Core Mechanism of Acetal Formation

The formation of an acetal from benzaldehyde with an alcohol proceeds via a two-stage, acid-catalyzed nucleophilic addition reaction.[6] The overall process is reversible and typically requires the removal of water to drive the equilibrium towards the product.[1][7] The mechanism involves the initial formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to yield the final acetal product.[2]

The key steps in the acid-catalyzed formation of a dimethyl acetal from benzaldehyde and methanol (B129727) are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][8]

-

Nucleophilic Attack by Alcohol (Hemiacetal Formation): A molecule of the alcohol (e.g., methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[9]

-

Deprotonation: A base (such as another molecule of the alcohol) removes a proton from the oxonium ion, resulting in the formation of a neutral hemiacetal intermediate.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[2]

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation known as an oxocarbenium ion.[8]

-

Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of the alcohol attacks the electrophilic carbocation.[9]

-

Final Deprotonation: A final deprotonation step by a base yields the stable acetal product and regenerates the acid catalyst.[8]

A computational study using the ab initio method on the acetalization of benzaldehyde with methanol in the presence of HCl as a catalyst has shown that the hemiacetal intermediate has the highest energy, suggesting it is a labile species and its formation is the rate-determining step.[5] The final acetal product is the most stable species with the lowest energy.[5]

Caption: Acid-catalyzed mechanism of acetal formation from benzaldehyde.

Quantitative Data on Benzaldehyde Acetal Formation

The efficiency of benzaldehyde acetal synthesis is influenced by the choice of alcohol, catalyst, and reaction conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Synthesis of Benzaldehyde Acetals with Various Alcohols

| Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |

| Methanol | 0.1 mol % HCl | 30 min | >99 (conversion) | [10] |

| n-Butanol | Not specified | Not specified | 54 | [4] |

| n-Octyl alcohol | Not specified | 24 hours | 50 | [4] |

| 2-Ethylhexanol | Not specified | 20 hours | Not specified | [4] |

| Allyl alcohol | Not specified | 10 hours | 33 (conversion) | [4] |

| 1,1,1-tris(hydroxymethyl)ethane (B165348) | Sulfuric acid | 15 min | 76.5 | [11] |

Table 2: Influence of Catalyst Loading on the Acetalization of trans-Cinnamaldehyde (as a model) [10]

| Catalyst Loading (mol % HCl) | Reaction Time | Conversion (%) |

| 0.005 | 20 min | 35 |

| 0.01 | 20 min | 64 |

| 0.03 | 20 min | 96 |

| 0.1 | 20 min | >99 |

| 1 | 20 min | >99 |

| 10 | 20 min | >99 |

Note: This data for trans-cinnamaldehyde provides a model for the high efficiency of trace acid catalysis in acetalization reactions of aldehydes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of benzaldehyde acetals. The following are protocols adapted from the cited literature.

Protocol 1: Synthesis of Benzaldehyde Dimethyl Acetal[10]

-

Reagents: Benzaldehyde (0.3 mmol), Methanol (4 mL), Hydrochloric acid (0.1 mol %), Sodium bicarbonate.

-

Procedure:

-

A mixture of benzaldehyde and 0.1 mol % hydrochloric acid in methanol is stirred at ambient temperature for 30 minutes.

-

To neutralize the acid catalyst, 0.15 mol % of sodium bicarbonate is added, and the mixture is stirred for a few more minutes.

-

The organic layer is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) mixture containing 1% triethylamine (B128534) as the eluent to afford the pure benzaldehyde dimethyl acetal.

-

Protocol 2: Synthesis of a Cyclic Benzylidene Acetal[11]

-

Reagents: 1,1,1-tris(hydroxymethyl)ethane (1.1 g), deionized water (2.5 mL), concentrated sulfuric acid (10 drops), benzaldehyde (0.56 mL), crushed ice, toluene (B28343) (10 mL), anhydrous sodium sulfate (B86663), petroleum ether (10 mL).

-

Procedure:

-

In a round bottom vial equipped with a magnetic stirrer, dissolve 1.1 g of 1,1,1-tris(hydroxymethyl)ethane in 2.5 mL of water and 10 drops of concentrated sulfuric acid. Stir for 5 minutes at room temperature.

-

Add 0.56 mL of benzaldehyde to the reaction mixture and stir vigorously for 15 minutes.

-

Add small pieces of crushed ice to the vial to precipitate the product, and continue stirring.

-

Collect the crude product by vacuum filtration and wash it with three portions of cold water (2 mL each).

-

Recrystallize the crude product by dissolving it in 10 mL of gently heated toluene.

-

Dry the organic solution over anhydrous sodium sulfate for 5 minutes.

-

Decant the dried solution into a beaker containing 10 mL of petroleum ether and cool in an ice bath for 5 minutes to induce crystallization.

-

Collect the purified product by vacuum filtration, wash with three portions of cold petroleum ether (2 mL each), and dry by drawing air through the filter.

-

Caption: A general experimental workflow for benzaldehyde acetal synthesis.

Reaction Kinetics and Reversibility

The acetal formation reaction is reversible.[12] To obtain high yields of the acetal, the equilibrium must be shifted towards the products. This is typically achieved by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[7]

Kinetic studies on the hydrolysis of benzaldehyde dimethyl acetal, the reverse reaction, have been conducted using a heterogeneous catalyst (Amberlite IR-120).[12][13] The data from such studies can be used to determine the kinetic expression for the formation of the acetal due to the reversible nature of the reaction.[12] The equilibrium constant for the hydrolysis was found to be Ke = exp(8.67 − 1880/T) mol·L-1, where T is the absolute temperature in Kelvin.[12] It was also noted that benzaldehyde itself can have an inhibitory effect on the reaction rate by adsorbing to the catalyst.[12]

Conclusion

The acid-catalyzed formation of acetals from benzaldehyde is a well-established and versatile reaction in organic synthesis. A thorough understanding of its multi-step mechanism, involving the formation of a key hemiacetal intermediate and a resonance-stabilized oxocarbenium ion, is essential for optimizing reaction conditions. The reaction is reversible, and high yields are achieved by controlling the equilibrium, typically through the removal of water. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences for the practical application of this important transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. studylib.net [studylib.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Benzaldehyde Dibenzyl Acetal: An In-depth Technical Guide on a Key Impurity in Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzaldehyde (B42025) dibenzyl acetal (B89532) (BDBA), a critical impurity that can form in benzyl (B1604629) alcohol. Understanding the formation, detection, and quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products and other sensitive applications where benzyl alcohol is utilized as a solvent, preservative, or excipient.

Introduction

Benzyl alcohol is a widely used aromatic alcohol in the pharmaceutical, cosmetic, and food industries due to its preservative and solvent properties. However, its susceptibility to oxidation leads to the formation of impurities, primarily benzaldehyde.[1][2][3] This primary degradation product can then react with benzyl alcohol itself to form benzaldehyde dibenzyl acetal (BDBA), a secondary impurity that is often not monitored but can have significant implications for product stability and analytical accuracy.[1][2] This guide delves into the chemistry of BDBA formation, methods for its analysis, and provides detailed experimental protocols for its identification and quantification.

Formation of this compound

The formation of BDBA in benzyl alcohol is a reversible reaction that occurs under aerobic conditions.[1][2] The process is a classic example of acetal formation, where an aldehyde reacts with an alcohol in the presence of an acid catalyst (even trace amounts of acidic impurities can facilitate this reaction).

The signaling pathway for the formation of BDBA is illustrated in the diagram below.

Caption: Formation Pathway of this compound.

Quantitative Analysis of this compound

Table 1: Reported Levels of Benzaldehyde and this compound in Benzyl Alcohol

| Analyte | Concentration | Matrix | Analytical Method | Reference |

| Benzaldehyde | >0.05% of benzyl alcohol content | Injectable Formulations | HPLC | [3][4] |

| Benzaldehyde | 7 to 15 times higher in generic vs. reference formulations | Injectable Formulations | Capillary GC | [5] |

| This compound | 0.10% | Benzyl Alcohol for synthesis | GC | [5] |

Experimental Protocols

Accurate quantification of BDBA requires robust analytical methods. Below are detailed protocols for the synthesis of a BDBA standard and its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Synthesis of this compound (Reference Standard)

A reliable reference standard is crucial for the accurate quantification of BDBA. The following protocol is adapted from established synthesis methods.

Materials and Reagents:

-

Benzyl alcohol

-

Benzaldehyde

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine azelaic acid (as a representative diacid for esterification demonstration, though for BDBA synthesis, direct reaction of benzaldehyde and benzyl alcohol is the focus), benzyl alcohol, a catalytic amount of p-toluenesulfonic acid, and toluene.[6] For direct BDBA synthesis, combine benzaldehyde and a molar excess of benzyl alcohol with the acid catalyst in toluene.

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be removed as a toluene-water azeotrope, driving the equilibrium towards the product. Continue reflux until the theoretical amount of water is collected.[6]

-

Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to remove the toluene.[6]

-

Purification: The crude BDBA can be purified by recrystallization from a suitable solvent system like ethanol-water to yield a crystalline product.[6]

Analytical Methodologies

The following diagram illustrates a general workflow for the analysis of BDBA in benzyl alcohol.

Caption: General Analytical Workflow for BDBA Analysis.

This stability-indicating HPLC method can be used for the simultaneous determination of benzyl alcohol, benzaldehyde, and BDBA.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Zorbax StableBond C18, 250 x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | Isocratic mixture of water, acetonitrile, and glacial acetic acid (e.g., 760:240:5, v/v/v)[3][4] |

| Flow Rate | 1.0 - 2.0 mL/min[3][4] |

| Detection | UV at 254 nm[3][4] |

| Injection Volume | 20 µL[3][4] |

| Column Temperature | 25°C[3][4] |

Sample Preparation:

-

Accurately weigh a suitable amount of the benzyl alcohol sample.

-

Dilute with the mobile phase to a known concentration.

-

Filter through a 0.45 µm syringe filter before injection.

Standard Preparation:

-

Prepare a stock solution of the synthesized BDBA reference standard in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

Quantification:

Construct a calibration curve by plotting the peak area of BDBA against its concentration. Determine the concentration of BDBA in the sample by comparing its peak area to the calibration curve.

GC-MS provides a highly specific and sensitive method for the identification and quantification of BDBA.

Table 3: GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[7] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[7] |

| Injection Port Temperature | 260°C[7] |

| Oven Temperature Program | Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.[7] |

| MS Interface Temperature | 250°C[7] |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Selective Ion Monitoring (SIM) or full scan mode |

Sample Preparation:

-

Dilute the benzyl alcohol sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

An internal standard can be added for improved accuracy.

Quantification:

For quantitative analysis in SIM mode, monitor characteristic ions of BDBA. Create a calibration curve using the BDBA reference standard and calculate the concentration in the sample.

Conclusion

The formation of this compound is an important consideration in the quality control of benzyl alcohol. Its presence can indicate the degradation of the primary material and may impact the performance and safety of the final product. The implementation of robust, stability-indicating analytical methods, such as the HPLC and GC-MS protocols detailed in this guide, is essential for the accurate monitoring of BDBA. Further research to establish the typical levels of BDBA under various long-term storage conditions would be beneficial for setting appropriate specifications and ensuring the quality of benzyl alcohol used in sensitive applications.

References

- 1. Concerning the stability of benzyl alcohol: formation of this compound under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Concerning the stability of benzyl alcohol: formation of this compound under aerobic conditions. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Occurrence and Formation of Benzaldehyde Dibenzyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of benzaldehyde (B42025) dibenzyl acetal (B89532), with a primary focus on its natural occurrence. A thorough review of chemical databases and scientific literature reveals no definitive evidence of benzaldehyde dibenzyl acetal as a naturally occurring compound in plants, essential oils, or other natural sources. Instead, it is consistently identified as a synthetic compound and, notably, as a degradation product formed from the reaction of two widely occurring natural products: benzyl (B1604629) alcohol and benzaldehyde. This guide provides a comprehensive overview of the formation of this compound from these natural precursors, its chemical synthesis, analytical detection methods, and relevant quantitative data.

Introduction: The Question of Natural Occurrence

This compound (CAS 5784-65-6) is an organic compound that has garnered attention primarily in the pharmaceutical and cosmetic industries as an impurity.[1][] Its chemical structure consists of a central carbon atom bonded to a phenyl group and two dibenzyloxy groups. While its precursors, benzaldehyde and benzyl alcohol, are well-known natural constituents found in a variety of plants, the natural origin of the acetal itself has not been established. This guide consolidates the available scientific information to clarify its status as a non-natural product and to provide detailed technical information relevant to its formation and analysis.

Natural Occurrence of Precursors: Benzaldehyde and Benzyl Alcohol

While this compound is not found in nature, its constituent molecules are widespread.

-

Benzaldehyde (C₆H₅CHO): This aromatic aldehyde is responsible for the characteristic aroma of almonds. It is found in the glycoside amygdalin (B1666031), which is present in the seeds of many fruits such as almonds, apricots, apples, and cherries. Enzymatic hydrolysis of amygdalin releases benzaldehyde, hydrogen cyanide, and glucose.

-

Benzyl Alcohol (C₆H₅CH₂OH): This aromatic alcohol is a natural component of many essential oils, including jasmine, hyacinth, and ylang-ylang. It is also found in fruits and teas.

The presence of both benzaldehyde and benzyl alcohol in the same natural matrix, particularly during processing or storage, could theoretically lead to the formation of this compound. However, there are no documented instances of its isolation as a native constituent of any plant or essential oil.

Formation of this compound

This compound is formed through the acid-catalyzed reaction between one molecule of benzaldehyde and two molecules of benzyl alcohol. This is a standard acetal formation reaction where the alcohol adds to the aldehyde to form a hemiacetal, which then reacts with a second molecule of alcohol to form the stable acetal and water.

The reaction is reversible and is typically favored under acidic conditions and with the removal of water. In commercial products containing both benzyl alcohol (often as a preservative) and benzaldehyde (as a degradation product of benzyl alcohol or as a fragrance), the formation of this acetal can occur over time, especially when exposed to air (aerobic conditions).[3][4]

Below is a diagram illustrating the chemical formation pathway.

References

Navigating the Safety Profile of Benzaldehyde Dibenzyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling benzaldehyde (B42025) dibenzyl acetal (B89532). Given the limited direct toxicological data on benzaldehyde dibenzyl acetal, this guide employs a conservative approach by extensively reviewing the safety profiles of its constituent molecules and likely degradation products: benzaldehyde and benzyl (B1604629) alcohol. This information is critical for conducting thorough risk assessments and implementing appropriate safety measures in a laboratory or manufacturing setting.

Physicochemical and Toxicological Data Summary

To facilitate a clear understanding and comparison of the key safety data, the following tables summarize the physicochemical properties and toxicological endpoints for benzaldehyde and benzyl alcohol.

Table 1: Physicochemical Properties

| Property | Benzaldehyde | Benzyl Alcohol | This compound |

| CAS Number | 100-52-7 | 100-51-6 | 5784-65-6[1] |

| Molecular Formula | C₇H₆O | C₇H₈O | C₂₁H₂₀O₂[1] |

| Molecular Weight | 106.12 g/mol | 108.14 g/mol | 304.38 g/mol [1] |

| Appearance | Colorless to yellowish liquid | Colorless liquid | Colorless oil[2] |

| Odor | Bitter almond-like | Faintly aromatic | Not specified |

| Boiling Point | 179 °C | 205 °C | 168 °C at 0.1 Torr[3][4] |

| Melting Point | -26 °C | -15.2 °C | 30-31 °C[3][4] |

| Flash Point | ~63 °C (145 °F)[5] | 93 °C | Not specified |

| Solubility in Water | Slightly soluble | Soluble | Slightly soluble (with heating)[2] |

Table 2: Acute Toxicity Data

| Endpoint | Benzaldehyde | Benzyl Alcohol |

| Oral LD₅₀ (Rat) | 800 - 2850 mg/kg[2] | 1250 mg/kg[6] |

| Oral LD₅₀ (Mouse) | 800 - 2850 mg/kg[2] | 1580 mg/kg[7] |

| Dermal LD₅₀ (Rabbit) | >1250 mg/kg | Not specified |

| Inhalation LC₅₀ (Rat) | >4.178 mg/m³/4h (dust/mist) | >4.178 mg/m³/4h (dust/mist)[7] |

Table 3: Repeated Dose Toxicity (Oral)

| Study Duration | Species | NOAEL (No-Observed-Adverse-Effect Level) - Benzaldehyde | NOAEL - Benzyl Alcohol |

| Short-term | Rat & Mouse | 400 mg/kg/day[2] | 400 mg/kg/day[1] |

| Subchronic (13 weeks) | Rat | 400 mg/kg/day[2][8] | 400 mg/kg/day[1] |

| Subchronic (13 weeks) | Mouse | 600 mg/kg/day[2] | 400 mg/kg/day[1] |

| Chronic (2 years) | Rat | 200 mg/kg/day (based on decreased survival in males)[5] | 400 mg/kg/day[1] |

| Chronic (2 years) | Mouse | No evidence of carcinogenicity at doses tested[2] | No evidence of carcinogenicity at doses tested[1] |

Table 4: Genotoxicity Profile

| Assay | Benzaldehyde | Benzyl Alcohol |

| Bacterial Reverse Mutation (Ames Test) | Negative[2][9] | Negative[10] |

| In vitro Chromosomal Aberration | Positive (in Chinese hamster cells)[2] | Positive (at high concentrations)[10] |

| In vitro Mouse Lymphoma Assay | Positive[2][3] | Not specified |

| In vivo Micronucleus Test | Negative[9] | Negative[10] |

Experimental Protocols for Key Toxicological Studies

The following are detailed methodologies for key toxicological assessments, based on internationally recognized guidelines, which are relevant for evaluating the safety of this compound by analogy with its components.

Acute Oral Toxicity (OECD Guideline 401)

-

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

-

Test Animals: Healthy, young adult rodents (typically rats or mice), nulliparous and non-pregnant if female.[11] Animals are acclimatized to laboratory conditions before the study.[11]

-

Procedure:

-

Animals are fasted prior to dosing (food, but not water, is withheld).

-

The test substance is administered in graduated doses to several groups of animals, with one dose per group.[11] Administration is typically via gavage.[11] The volume administered should not exceed 1 mL/100g body weight for oily solutions or 2 mL/100g for aqueous solutions.[11]

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, including tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and body weight changes over a 14-day period.[11]

-

All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes.[11]

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Healthy, young adult albino rabbits with intact skin.[12]

-

Procedure:

-

The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

A single dose of 0.5 mL (for liquids) or 0.5 g (for solids, moistened with a suitable vehicle) of the test substance is applied to a small area of the skin (approximately 6 cm²).[12] The site is then covered with a gauze patch and a semi-occlusive dressing.[13] An untreated area of skin serves as a control.[12]

-

The exposure period is 4 hours, after which the residual substance is removed.[12]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[13] Observations may continue for up to 14 days to assess the reversibility of any effects.[12]

-

Dermal reactions are scored according to a standardized grading system.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

-

Objective: To determine the potential of a substance to produce irritation or corrosion in the eye.

-

Test Animals: Healthy, young adult albino rabbits.[14]

-

Procedure:

-

Both eyes of each animal are examined 24 hours before the test to ensure they are free of defects.[14]

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[14] The other eye remains untreated and serves as a control.[14]

-

The eyelids are gently held together for about one second to prevent loss of the substance.[14]

-

The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[15] The observation period can be extended up to 21 days to evaluate the reversibility of effects.[15]

-

Ocular reactions are scored based on a standardized grading system.

-

Skin Sensitization - Guinea Pig Maximization Test (OECD Guideline 406)

-

Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

-

Test Animals: Young, healthy adult guinea pigs.[6]

-

Procedure:

-

Induction Phase:

-

Intradermal Injections: Three pairs of intradermal injections are made in the shoulder region of the test animals: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

-

Topical Application: One week after the injections, the test substance is applied topically to the same site and covered with an occlusive dressing for 48 hours.

-

-

Challenge Phase:

-

Two weeks after the topical induction, the test substance is applied to a fresh, untreated site on the flank of both the test and control animals. The application is done under an occlusive patch for 24 hours.

-

-

Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. The incidence and severity of the skin reactions in the test group are compared to the control group.[16]

-

Visualizations: Metabolic Pathways and Safety Workflow

Metabolic Pathway of Benzaldehyde and Benzyl Alcohol

The primary metabolic pathway for both benzaldehyde and benzyl alcohol involves oxidation to benzoic acid, followed by conjugation and excretion. Understanding this pathway is crucial for assessing the toxicokinetics of this compound, which is expected to hydrolyze to benzaldehyde and benzyl alcohol.

Metabolic fate of this compound and its components.

Hazard Identification and Risk Assessment Workflow

A systematic approach to hazard identification and risk assessment is essential when working with any chemical, including this compound. The following workflow outlines the key steps.

Workflow for chemical hazard identification and risk assessment.

Health and Safety Considerations

Toxicokinetics and Metabolism

This compound is expected to undergo hydrolysis to benzaldehyde and benzyl alcohol in the body. Benzaldehyde is rapidly metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[2] Similarly, benzyl alcohol is oxidized to benzaldehyde and then to benzoic acid, following the same excretion pathway.[4][17] This rapid metabolism and excretion suggest a low potential for bioaccumulation.

Acute Toxicity

Based on the data for its components, this compound is likely to have low to moderate acute toxicity via the oral route.[2][6]

Irritation and Sensitization

Undiluted benzaldehyde is irritating to the eyes of rabbits, causing edema, erythema, and pain.[2] A 24-hour covered contact test on rabbit skin with neat benzaldehyde produced 'moderate' irritation.[9] While benzaldehyde was not found to be a contact sensitizer (B1316253) in some tests, it did produce allergic reactions in a maximization test.[2] Clinical reports of allergy to benzaldehyde are rare.[2]

Repeated Dose Toxicity

Subchronic oral studies in rats and mice have established NOAELs of 400 mg/kg/day for both benzaldehyde and benzyl alcohol.[1][2] In a 2-year carcinogenicity study, the NOAEL for benzaldehyde in rats was 200 mg/kg/day, based on decreased survival in males.[5]

Genotoxicity and Carcinogenicity

Benzaldehyde has shown mixed results in genotoxicity assays. It was not mutagenic in bacterial assays but did induce chromosomal abnormalities in Chinese hamster cells and mutations in a mouse lymphoma assay.[2][3] However, in vivo genotoxicity assays have been negative.[9] The National Toxicology Program (NTP) found no evidence of carcinogenicity for benzaldehyde in rats and some evidence in mice (forestomach papillomas).[2][3] Benzyl alcohol is not considered to be a carcinogen.[6][18]

Reproductive and Developmental Toxicity

Neither benzaldehyde nor benzyl alcohol are considered reproductive or developmental toxicants at doses that are not maternally toxic.[1][2]

Safe Handling and Emergency Procedures

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a suitable container for disposal. Ventilate the area.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

-

Conclusion

While specific toxicological data for this compound is limited, a comprehensive review of its constituent and degradation products, benzaldehyde and benzyl alcohol, provides a solid foundation for a thorough health and safety assessment. The primary hazards are related to potential skin and eye irritation. The risk of systemic toxicity is considered low with proper handling, given the rapid metabolism and excretion of its components. By adhering to the recommended engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers, scientists, and drug development professionals can safely manage the risks associated with handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. intersolia.com [intersolia.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. blog.storemasta.com.au [blog.storemasta.com.au]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. occhygiene.com.au [occhygiene.com.au]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. search.library.berkeley.edu [search.library.berkeley.edu]

- 18. eurolab.net [eurolab.net]

Methodological & Application

Synthesis of benzaldehyde dibenzyl acetal from benzaldehyde and benzyl alcohol.

Application Notes: Synthesis of Benzaldehyde (B42025) Dibenzyl Acetal (B89532)

Introduction

Benzaldehyde dibenzyl acetal (BDBA) is an organic compound that can be formed from the reaction of benzaldehyde with benzyl (B1604629) alcohol.[1][2] This reaction is of significant interest to researchers in pharmaceuticals and drug development, primarily because BDBA can be present as an impurity in benzyl alcohol, a common excipient and preservative.[3] Benzyl alcohol can oxidize to benzaldehyde, which then reacts with the remaining benzyl alcohol to form the acetal.[1][2] Understanding the synthesis and characterization of BDBA is crucial for quality control and stability studies of pharmaceutical formulations.[2] Beyond its role as an impurity, BDBA also serves as an intermediate in various organic syntheses.[]

The synthesis is typically achieved through an acid-catalyzed condensation reaction between benzaldehyde and two equivalents of benzyl alcohol. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the acetal product.

Reaction and Mechanism

The formation of this compound from benzaldehyde and benzyl alcohol proceeds via an acid-catalyzed nucleophilic addition mechanism. The overall reaction is as follows:

C₆H₅CHO + 2 C₆H₅CH₂OH ⇌ C₆H₅CH(OCH₂C₆H₅)₂ + H₂O

The mechanism involves the initial protonation of the benzaldehyde carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one molecule of benzyl alcohol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second molecule of benzyl alcohol attacks this carbocation, and subsequent deprotonation yields the stable this compound.[5][6]

Figure 1. Logical relationship for the synthesis of this compound.

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound.

1. Reagent and Equipment Data

A summary of the necessary reagents and their properties is provided in Table 1.

Table 1. Reagents for Synthesis of this compound

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

|---|---|---|---|---|

| Benzyl Alcohol | C₇H₈O | 108.14 | 188 | 20 g |

| Benzaldehyde | C₇H₆O | 106.12 | 46 | 5 g |

| Sulfuric Acid | H₂SO₄ | 98.08 | 9 | 0.5 mL |

| 3Å Molecular Sieves | - | - | - | 5 g |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 5 g |

Standard laboratory glassware and equipment, including a round-bottom flask, magnetic stirrer, and extraction funnel, are also required.

2. Synthesis Protocol

The following protocol is adapted from established laboratory methods for acid-catalyzed acetal synthesis.[7]

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add benzyl alcohol (188 mmol, 20 g) and benzaldehyde (46 mmol, 5 g).

-

Addition of Catalyst and Drying Agent: Carefully add concentrated sulfuric acid (9 mmol, 0.5 mL) to the mixture. To absorb the water produced during the reaction, add 5 g of 3Å molecular sieves.[7]

-

Reaction: Stir the resulting mixture at ambient temperature for 24 hours.[7]

-

Work-up: After 24 hours, chill the reaction flask in an ice bath. Add ice-cold water and 5 g of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.[7]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Figure 2. Experimental workflow for the synthesis of this compound.

Data Presentation

Table 2. Summary of Reaction Conditions and Expected Results

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours[7] |

| Temperature | Ambient[7] |

| Catalyst | Sulfuric Acid[7] |

| Physical State of Product | Colorless oil[7] |

| Molecular Formula | C₂₁H₂₀O₂[][7] |

| Molecular Weight | 304.39 g/mol [][7] |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural confirmation.

Table 3. ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.6 ppm | Singlet | 4H | Benzyl ether protons (-OCH₂-)[7] |

| 5.7 ppm | Singlet | 1H | Acetal proton (-CH-)[7] |

| 7.2–7.8 ppm | Multiplet | 15H | Aromatic protons[7] |

(Solvent: CD₃CN, Spectrometer: 300 MHz)[7]

Conclusion

The synthesis of this compound from benzaldehyde and benzyl alcohol is a straightforward acid-catalyzed reaction that is highly relevant for quality control in the pharmaceutical industry and as a procedure in synthetic organic chemistry. The detailed protocol and characterization data provided herein serve as a comprehensive guide for researchers and professionals in the field. Careful control of reaction conditions, particularly the removal of water, is key to achieving a good yield of the desired product.

References

- 1. researchgate.net [researchgate.net]

- 2. Concerning the stability of benzyl alcohol: formation of this compound under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound (5784-65-6) for sale [vulcanchem.com]

Application Notes: Acid-Catalyzed Formation of Benzaldehyde Dibenzyl Acetal

Introduction

The protection of carbonyl groups, particularly aldehydes, is a fundamental strategy in multi-step organic synthesis. Acetalization is a common and effective method for this purpose, rendering the otherwise reactive aldehyde inert to various reaction conditions such as those involving nucleophiles or bases.[1] The formation of benzaldehyde (B42025) dibenzyl acetal (B89532) from benzaldehyde and benzyl (B1604629) alcohol is a classic example of this protective strategy. The reaction is acid-catalyzed and reversible.[2][3]

Reaction Mechanism

The acid-catalyzed formation of an acetal proceeds through a well-established multi-step mechanism:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack by Alcohol: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.

-

Deprotonation: A base (such as another molecule of benzyl alcohol or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

-

Formation of an Oxocarbenium Ion: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step and is favorable due to the stability of the cation.[4]

-

Second Nucleophilic Attack: A second molecule of benzyl alcohol attacks the electrophilic oxocarbenium ion.

-

Final Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final benzaldehyde dibenzyl acetal product.[4]

Given the reversibility of the reaction, Le Châtelier's principle is applied to drive the equilibrium toward the product.[4] This is typically achieved by removing the water byproduct as it is formed, using methods such as azeotropic distillation with a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][5][6] Various protic acids, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH), are commonly employed as catalysts.[1][5][6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented laboratory synthesis method.[5]

Materials and Reagents:

-

Benzyl alcohol (C₇H₈O)

-

Benzaldehyde (C₇H₆O)

-

Concentrated Sulfuric acid (H₂SO₄)

-

3 Å Molecular Sieves

-

Sodium bicarbonate (NaHCO₃)

-

Ice-cold water

-

An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol (188 mmol, 20 g) and benzaldehyde (46 mmol, 5 g).[5]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (9 mmol, 0.5 ml) to the mixture while stirring.[5] Note: The addition of sulfuric acid is exothermic.

-

Dehydration: Add 3 Å molecular sieves (5 g) to the reaction mixture to sequester the water produced during the reaction.[5]

-

Reaction: Stir the resulting mixture vigorously at ambient temperature for 24 hours.[5]

-

Quenching and Neutralization: After 24 hours, chill the reaction flask in an ice bath. Carefully add ice-cold water to the mixture, followed by the slow addition of solid sodium bicarbonate (5 g) to neutralize the sulfuric acid catalyst.[5] Ensure all effervescence has ceased.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 50 mL of diethyl ether). Combine the organic layers.

-